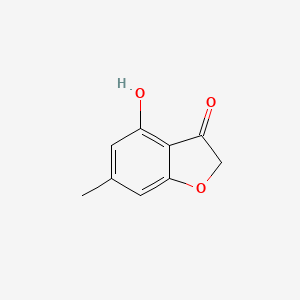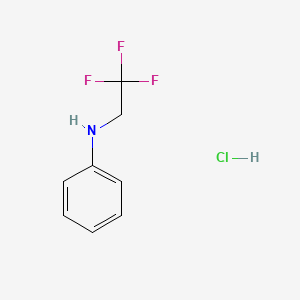
N-(2,2,2-trifluoroethyl)aniline hydrochloride
Descripción general
Descripción
N-(2,2,2-trifluoroethyl)aniline hydrochloride is an organic compound that features a trifluoroethyl group attached to an aniline moiety. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in different applications.
Mecanismo De Acción
Target of Action
The primary target of N-(2,2,2-trifluoroethyl)aniline hydrochloride is anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They are widely used in the synthesis of various organic compounds, including dyes, drugs, and polymers .
Mode of Action
This compound interacts with its targets through a one-pot N–H insertion reaction . This reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . The compound acts as a fluorine source in this process .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the N-trifluoroethylation of anilines . This pathway leads to the formation of a wide range of N-trifluoroethylated anilines . These products are important platform chemicals in synthetic organic, medicinal, and agrochemistry .
Result of Action
The result of the action of this compound is the formation of N-trifluoroethylated anilines .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,2,2-trifluoroethyl)aniline hydrochloride can be synthesized through the N-trifluoroethylation of aniline. One common method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution. This one-pot N–H insertion reaction proceeds via cascade diazotization and N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available primary amines and secondary anilines as starting materials, ensuring high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-trifluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-(2,2,2-trifluoroethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoroethyl group.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality.
N-(2,2,2-trifluoroethyl)acetamide: Another compound featuring the trifluoroethyl group but with different chemical properties.
Uniqueness
N-(2,2,2-trifluoroethyl)aniline hydrochloride is unique due to its combination of the trifluoroethyl group and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQCJLKOQCTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


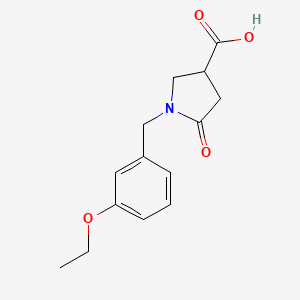
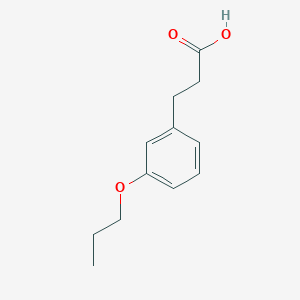

![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)

amine](/img/structure/B3168387.png)
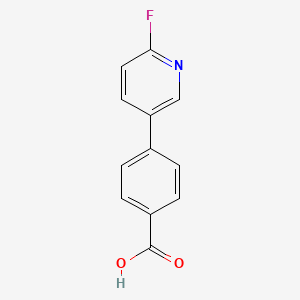
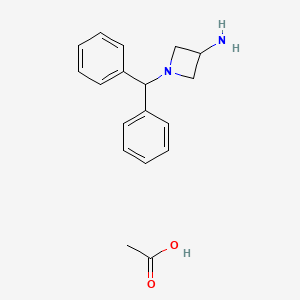


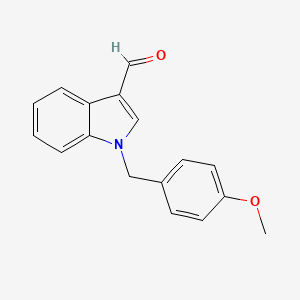

![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)
